
(3-Bromophenyl)(pyridin-3-yl)methanone
描述
(3-Bromophenyl)(pyridin-3-yl)methanone: is an organic compound that features a bromine-substituted phenyl ring and a pyridine ring connected through a methanone group
准备方法
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method involves the reaction of 3-bromobenzoyl chloride with pyridine in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield.
Cross-Coupling Reactions: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromobenzene is reacted with a pyridine boronic acid derivative under basic conditions.
Industrial Production Methods: Industrial production methods for (3-Bromophenyl)(pyridin-3-yl)methanone would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methylene group, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.
Materials Science: It can be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the area of anti-cancer or anti-inflammatory agents.
Biological Probes: It can be used as a molecular probe to study biological processes involving brominated aromatic compounds.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用机制
The mechanism of action of (3-Bromophenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
(4-Bromophenyl)(pyridin-3-yl)methanone: Similar structure but with the bromine atom in the para position, which can affect its reactivity and binding properties.
(3-Chlorophenyl)(pyridin-3-yl)methanone: Chlorine substitution instead of bromine, leading to differences in electronic properties and reactivity.
(3-Bromophenyl)(pyridin-2-yl)methanone: Pyridine ring positioned differently, affecting the compound’s overall geometry and interactions.
Uniqueness:
- The specific positioning of the bromine atom and the pyridine ring in (3-Bromophenyl)(pyridin-3-yl)methanone provides unique electronic and steric properties, making it distinct in its reactivity and potential applications compared to its analogs.
属性
IUPAC Name |
(3-bromophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXXJDKGEXUPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513237 | |
| Record name | (3-Bromophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79362-44-0 | |
| Record name | (3-Bromophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


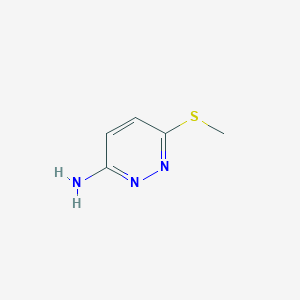

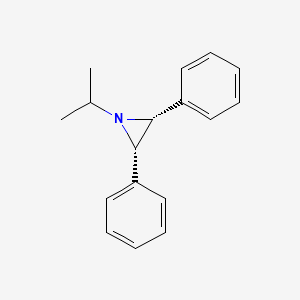

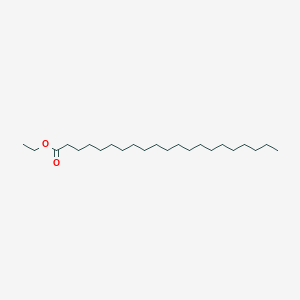
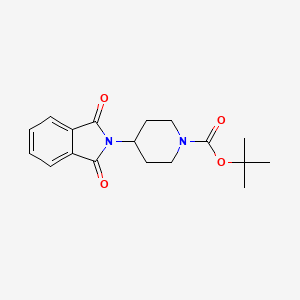
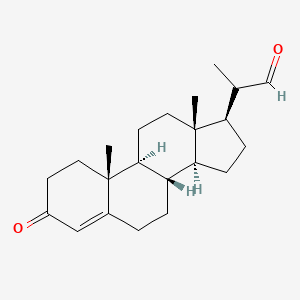
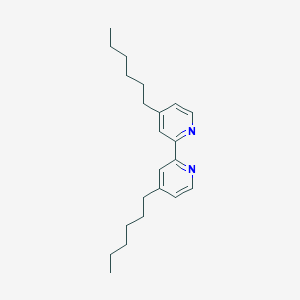

![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)
![4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B1601553.png)
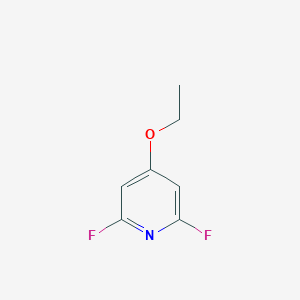
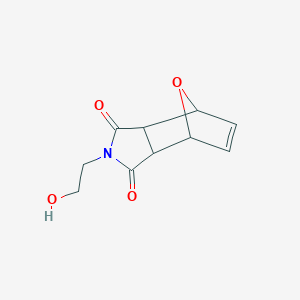
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)
